5-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the nitro group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares some structural similarities and is known for its antibacterial activity.
Indole Derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness
5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H12ClFN4O5S |
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Molecular Weight |
450.8 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H12ClFN4O5S/c19-10-1-6-16(24(26)27)13(7-10)18(25)21-17-14-8-30(28,29)9-15(14)22-23(17)12-4-2-11(20)3-5-12/h1-7H,8-9H2,(H,21,25) |
InChI Key |
YCUCFZIPJRQOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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